PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

Catalog No.
S614707
CAS No.
155773-72-1
M.F
C22H48N10O4
M. Wt
516.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
PAMAM dendrimer, ethylenediamine core, generation ...

CAS Number

155773-72-1

Product Name

PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

IUPAC Name

N-(2-aminoethyl)-3-[[3-(2-aminoethylamino)-3-oxopropyl]-[2-[bis[3-(2-aminoethylamino)-3-oxopropyl]amino]ethyl]amino]propanamide

Molecular Formula

C22H48N10O4

Molecular Weight

516.7 g/mol

InChI

InChI=1S/C22H48N10O4/c23-5-9-27-19(33)1-13-31(14-2-20(34)28-10-6-24)17-18-32(15-3-21(35)29-11-7-25)16-4-22(36)30-12-8-26/h1-18,23-26H2,(H,27,33)(H,28,34)(H,29,35)(H,30,36)

InChI Key

SENLDUJVTGGYIH-UHFFFAOYSA-N

SMILES

C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN

Synonyms

PAMAM dendrimer, PAMAM Starburst, PAMAM-OH, polyamidoamine dendron

Canonical SMILES

C(CN(CCC(=O)NCCN)CCN(CCC(=O)NCCN)CCC(=O)NCCN)C(=O)NCCN

The exact mass of the compound PAMAM dendrimer, ethylenediamine core, generation 0.0 solution is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

PAMAM dendrimer, ethylenediamine core, generation 0.0 (G0.0) is a highly defined, tetra-functional polyamidoamine macromolecule with a molecular weight of 516.7 g/mol and a hydrodynamic diameter of approximately 1.5 nm [1]. Supplied as a solution to ensure stability and ease of handling, this generation serves as the foundational core for dendrimer synthesis and a precise 3D crosslinking agent. Unlike higher generations that exhibit dense surface packing and significant steric hindrance, G0.0 offers four fully accessible primary amine termini [1]. This structural simplicity, combined with its high aqueous solubility and minimal cytotoxicity, makes it a highly sought-after precursor for hydrogel formulation, drug conjugate synthesis, and targeted delivery systems where precise stoichiometry and biocompatibility are paramount [1].

Procuring linear polyamines (such as triethylenetetramine) or higher-generation dendrimers (like PAMAM G4.0) as substitutes for G0.0 frequently compromises process reproducibility and end-product performance [1]. Linear amines lack the rigid, three-dimensional branching of G0.0, leading to structurally inferior hydrogels with lower swelling ratios and poor mechanical stability. Conversely, substituting with higher generations (G3.0-G5.0) introduces severe steric crowding at the surface, preventing complete stoichiometric functionalization and resulting in polydisperse conjugate mixtures [1]. Furthermore, higher generations exhibit exponentially higher polycationic cytotoxicity, necessitating costly and time-consuming surface masking steps (e.g., PEGylation or acetylation) before they can be utilized in biological applications [1].

Cytotoxicity and Membrane Integrity

In comparative in vitro assays, PAMAM G0.0 demonstrates a significantly safer profile compared to higher generations. When evaluated on Caco-2 cell monolayers for 210 minutes, G0.0 induced negligible LDH leakage (membrane damage) at concentrations up to 10 mM [1]. In stark contrast, PAMAM G4.0 caused significant membrane disruption and cytotoxicity at concentrations as low as 1 mM [1].

Evidence DimensionMembrane damage (LDH leakage) in Caco-2 cells
Target Compound DataNegligible LDH leakage up to 10 mM concentration
Comparator Or BaselinePAMAM G4.0 (Significant membrane disruption at <= 1 mM)
Quantified Difference>10-fold higher concentration tolerance for G0.0 without inducing cellular damage
ConditionsCaco-2 cell monolayers incubated for 210 minutes

Buyers can utilize G0.0 directly in biological formulations without the mandatory, cost-adding surface-masking steps required for higher-generation dendrimers.

Steric Accessibility for Stoichiometric Functionalization

The physical dimensions of PAMAM G0.0 (~1.5 nm diameter) allow for complete, unhindered access to its 4 primary amine surface groups during conjugation reactions [1]. Higher generations, such as PAMAM G4.0 (~4.5 nm diameter, 64 surface groups), suffer from de Gennes dense packing, which sterically hinders incoming reactants and prevents 100% surface functionalization [1]. Consequently, reactions with G0.0 yield highly uniform, stoichiometrically precise conjugates, whereas G4.0 yields heterogeneous, polydisperse mixtures.

Evidence DimensionSurface group accessibility and functionalization efficiency
Target Compound Data4 primary amines, ~1.5 nm diameter, enabling near 100% stoichiometric conjugation
Comparator Or BaselinePAMAM G4.0 (64 amines, ~4.5 nm diameter, sterically hindered)
Quantified DifferenceG0.0 enables complete stoichiometric substitution, whereas G4.0 yields incomplete, polydisperse functionalization due to surface crowding
ConditionsStandard bioconjugation and divergent step-growth polymerization routes

Ensures batch-to-batch reproducibility and precise molecular weight control in conjugate manufacturing, avoiding the polydisperse mixtures typical of larger dendrimers.

Hydrogel Crosslinking and Swelling Performance

When utilized as a crosslinker for hydrogels (e.g., end-linked PEG networks), the rigid, 3D tetrahedral architecture of PAMAM G0.0 provides distinct advantages over flexible linear polyamines [1]. The defined geometry of G0.0 prevents the structural collapse often seen with linear crosslinkers, maintaining highly permeable, nanoporous networks with superior mass swelling ratios [1]. This allows for precise tuning of the hydrogel mesh size based on the polymer-to-dendrimer ratio.

Evidence DimensionNetwork architecture and water uptake (swelling ratio)
Target Compound DataRigid 3D tetrahedral nodes yielding high-porosity, high-swelling networks
Comparator Or BaselineLinear polyamines (e.g., EDA, TETA)
Quantified DifferenceG0.0 maintains 3D network integrity and higher water permeability compared to the structural collapse prone to linear amine crosslinkers
ConditionsEnd-linking of linear PEG or biopolymers with amine crosslinkers

Essential for procuring crosslinkers in advanced wound care or tissue engineering where maintaining a high swelling ratio and structural integrity is critical.

Tetra-Functional Crosslinkers for Advanced Hydrogels

Leveraging its rigid 3D structure and 4 fully accessible primary amines, G0.0 is a highly effective choice for crosslinking PEG, chitosan, or hyaluronic acid hydrogels. It provides superior swelling ratios and defined nanoporosity compared to linear polyamines, making it a preferred precursor for tissue engineering scaffolds and controlled-release matrices [1].

Low-Toxicity Drug Conjugate Carriers

Due to its negligible cytotoxicity at high concentrations (up to 10 mM), G0.0 is prioritized over G4.0 for synthesizing oral or transepithelial drug conjugates. It enhances the permeability of poorly soluble drugs across biological barriers without requiring PEGylation to mask polycationic toxicity [1].

Core Precursor for Custom Dendrimer Synthesis

As the foundational generation, G0.0 is the necessary starting material for synthesizing custom higher-generation dendrimers, half-generations (e.g., G0.5 carboxylate), or specialized megamers. Its lack of steric hindrance ensures complete, stoichiometric reactions during divergent step-growth polymerization [1].

XLogP3

-6.5

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]

MeSH Pharmacological Classification

Biocompatible Materials

Pictograms

Acute Toxic Flammable

Flammable;Acute Toxic

Wikipedia

PAMAM dendrimer, ethylenediamine core, generation 0.0 solution

Dates

Last modified: 04-14-2024

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